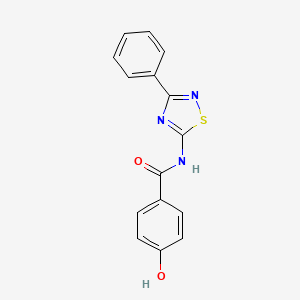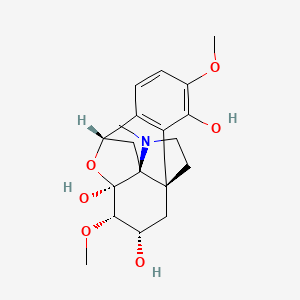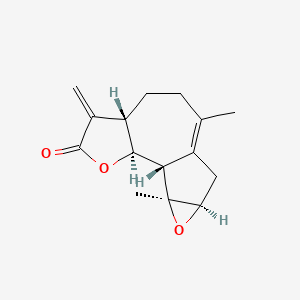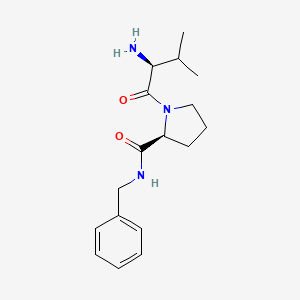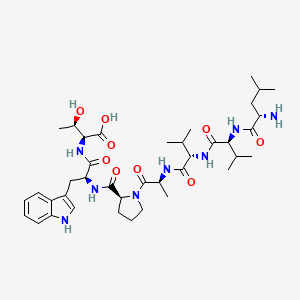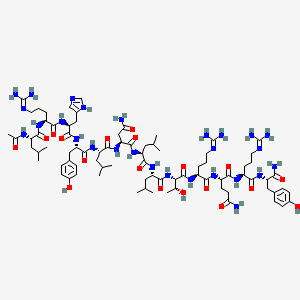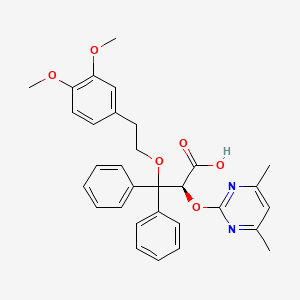
Feloprentan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Feloprentan is an investigational compound known for its role as an endothelin receptor antagonist. It has the molecular formula C31H32N2O6 and a molecular weight of 528.5956 . This compound is characterized by its complex structure, which includes a benzenepropanoic acid backbone with various substituents, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Feloprentan involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the preparation of the pyrimidine ring, which involves the reaction of appropriate starting materials under controlled conditions.
Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the necessary functional groups.
Coupling Reactions: The substituted pyrimidine is coupled with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Feloprentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are common in the synthesis and modification of this compound, involving reagents like halogens and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Feloprentan has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: this compound is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: As an endothelin receptor antagonist, this compound has potential therapeutic applications in treating conditions related to endothelin dysfunction.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
Feloprentan exerts its effects by antagonizing endothelin receptors. Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking these receptors, this compound can modulate these processes, making it a potential therapeutic agent for conditions like hypertension and cardiovascular diseases .
Comparación Con Compuestos Similares
Feloprentan can be compared with other endothelin receptor antagonists such as bosentan and ambrisentan. While all these compounds share a common mechanism of action, this compound’s unique structure provides distinct pharmacokinetic and pharmacodynamic properties. For instance:
Bosentan: Known for its dual endothelin receptor antagonism, it is used in treating pulmonary arterial hypertension.
Ambrisentan: Selective for endothelin receptor type A, it offers a different therapeutic profile compared to this compound.
This compound’s uniqueness lies in its specific receptor binding affinity and its potential for fewer side effects due to its selective action.
Propiedades
Número CAS |
204267-34-5 |
|---|---|
Fórmula molecular |
C31H32N2O6 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1 |
Clave InChI |
CLSJNXXMIVKULC-MUUNZHRXSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
SMILES canónico |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


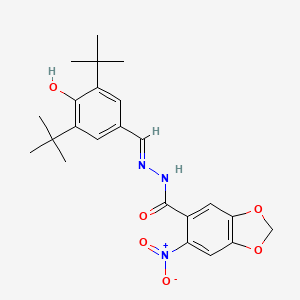
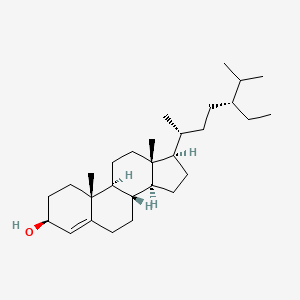
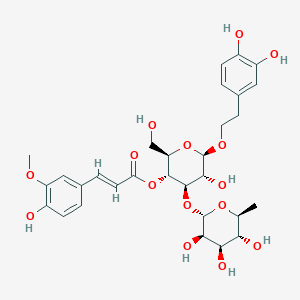
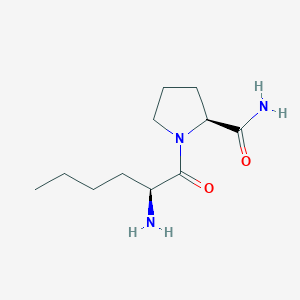
![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
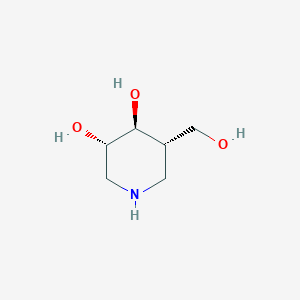
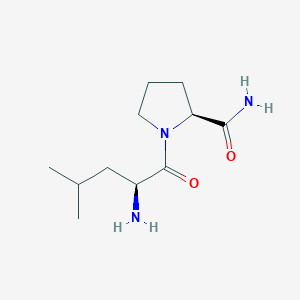
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
